molecular formula C9H8N2O2 B566698 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid CAS No. 1248692-31-0

3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid

Cat. No. B566698
M. Wt: 176.175
InChI Key: MEJSFORMVIENMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazopyridines can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .

Scientific Research Applications

Coordination Chemistry and Properties

The chemistry of compounds containing pyridine and imidazole rings, such as 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid, is fascinating due to their ability to form complex compounds with metal ions. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activities. Their interaction with metals can lead to the development of new materials with advanced functionalities (Boča, Jameson, & Linert, 2011).

Food Chemistry

In food chemistry, derivatives of imidazo[1,2-a]pyridine contribute to the understanding of how certain carcinogens, like PhIP, form during cooking processes. This understanding can lead to the development of safer cooking methods and contribute to food safety research (Zamora & Hidalgo, 2015).

Organic Synthesis

In organic synthesis, heterocyclic N-oxide derivatives from pyridine and indazole, related to 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid, have shown significant utility as intermediates. Their application in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and their biological importance in medicinal chemistry underscore their versatility and potential in drug development (Li et al., 2019).

Optoelectronic Materials

The incorporation of pyridine and imidazole fragments into π-extended conjugated systems, such as those derived from 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid, holds great value in creating novel optoelectronic materials. These materials are essential for developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing the role of these compounds in advancing optoelectronic technology (Lipunova et al., 2018).

Safety And Hazards

The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazopyridine derivatives have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of “3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid” could potentially involve further exploration in the field of medicinal chemistry and drug discovery research.

properties

IUPAC Name

3-methylimidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-10-8-3-2-7(9(12)13)5-11(6)8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJSFORMVIENMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid

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